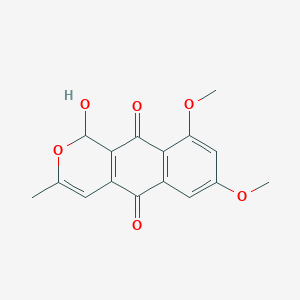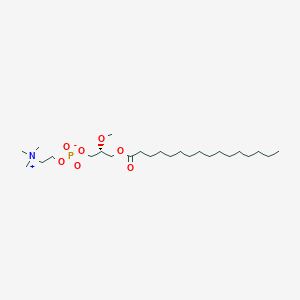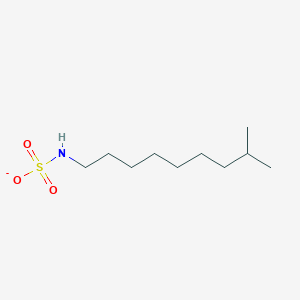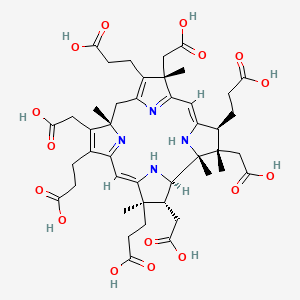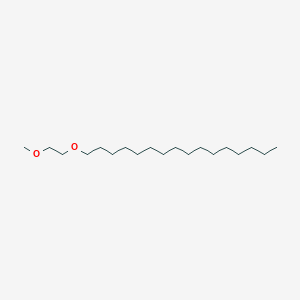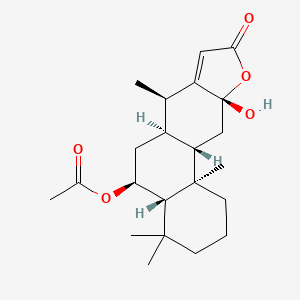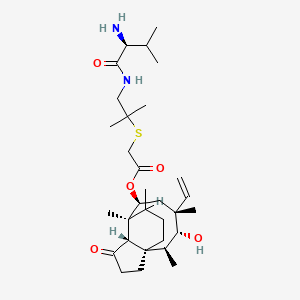
Naphthacemycin A9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthacemycin A9 is a natural product found in Bacteria and Streptomyces with data available.
Applications De Recherche Scientifique
Antibacterial Activity Against Resistant Bacteria
Naphthacemycin A9 has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its synthesis combined several chemical reactions, revealing its potential in fighting drug-resistant strains (Hirose et al., 2016). Further, the total synthesis of this compound and related compounds highlighted the crucial role of a free hydroxyl group at C-10 in exerting inhibitory activities against Gram-positive bacteria, including MRSA and VRE (Huang et al., 2018).
Protein-Tyrosine Phosphatase Inhibition
Naphthacemycins, including this compound, have shown significant inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B), a potential target for the development of anti-PTP1B agents. This finding suggests a promising avenue for exploring naphthacemycins in therapeutic contexts beyond antibacterial applications (Huo et al., 2020).
Circumventing β-Lactam Resistance
Studies have identified this compound as part of a series of novel antibiotics effective in circumventing β-lactam resistance in MRSA. These findings underscore the potential of this compound in addressing the critical issue of antibiotic resistance (Fukumoto et al., 2017).
Exploration of Bioactive Hydroquinone/Quinone Natural Products
This compound, as part of a group of bioactive hydroquinone/quinone natural products, has been synthesized and studied for its antibacterial properties. This exploration contributes to a broader understanding of the chemical and biological potential of quinone structures in natural products (Wang, 2020).
Propriétés
Formule moléculaire |
C30H26O8 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
7-(2,4-dimethoxy-6-methylphenyl)-2,4-dihydroxy-9-methoxy-12,12-dimethyltetracene-5,6,11-trione |
InChI |
InChI=1S/C30H26O8/c1-13-7-15(36-4)12-21(38-6)22(13)17-10-16(37-5)11-18-23(17)28(34)25-26(27(18)33)30(2,3)19-8-14(31)9-20(32)24(19)29(25)35/h7-12,31-32H,1-6H3 |
Clé InChI |
QGVMFERVTSOKIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=C3C(=CC(=C2)OC)C(=O)C4=C(C3=O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)OC)OC |
Synonymes |
naphthacemycin A9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



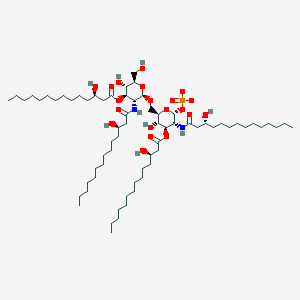

![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
